N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a pyridinyl group, and a triazolyl group connected through a sulfanyl linkage to an acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridine derivative.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting a thiol with the triazole intermediate.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through an acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the implementation of continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Addition: The prop-2-enyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Addition: Catalysts such as palladium or platinum are often used in addition reactions involving the prop-2-enyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Addition: Hydrogenated or halogenated derivatives of the prop-2-enyl group.
Scientific Research Applications
N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl linkage and the triazole ring are key structural features that facilitate binding to these targets. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide can be compared with other compounds that have similar structural features or applications:
N-(4-chlorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Similar structure but with a methyl group instead of a prop-2-enyl group.
N-(4-chlorophenyl)-2-[(4-ethyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide: Similar structure but with an ethyl group instead of a prop-2-enyl group.
N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]propionamide: Similar structure but with a propionamide moiety instead of an acetamide moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
577788-98-8 |
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Molecular Formula |
C18H16ClN5OS |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClN5OS/c1-2-11-24-17(15-5-3-4-10-20-15)22-23-18(24)26-12-16(25)21-14-8-6-13(19)7-9-14/h2-10H,1,11-12H2,(H,21,25) |
InChI Key |
SPDLUGYNWNEVSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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